Methyl 3-amino-6-bromopicolinate
Overview
Description
Methyl 3-amino-6-bromopicolinate is a chemical compound with the molecular formula C7H7BrN2O2 It is a derivative of picolinic acid and contains both an amino group and a bromine atom attached to the pyridine ring
Mechanism of Action
Target of Action
This compound is a derivative of picolinic acid, which is known to chelate metal ions and may interact with metalloproteins
Mode of Action
It is known that the amino and carboxylate groups in its structure could potentially form hydrogen bonds and ionic interactions with its targets . The bromine atom might also be involved in halogen bonding .
Biochemical Pathways
The exact biochemical pathways influenced by Methyl 3-amino-6-bromopicolinate are currently unknown. Given its structural similarity to picolinic acid, it might be involved in pathways related to metal ion homeostasis . More research is needed to elucidate its role in biochemical pathways.
Pharmacokinetics
Factors such as its lipophilicity, water solubility, and molecular weight could influence its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
Its potential to chelate metal ions suggests it might influence processes that depend on metal ion cofactors .
Action Environment
The action of this compound could be influenced by various environmental factors. For instance, its stability might be affected by temperature and light exposure . The pH and ionic strength of the environment could also influence its interactions with targets .
Biochemical Analysis
Biochemical Properties
Methyl 3-amino-6-bromopicolinate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in pyridine metabolism. The amino group in this compound can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. Additionally, the bromine atom can participate in halogen bonding, further influencing the compound’s biochemical interactions .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling proteins, leading to altered cellular responses. It can also affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and halogen bonding. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or extreme pH levels. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have sustained impacts on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing metabolic pathways. At higher doses, toxic or adverse effects can occur. These effects may include cellular toxicity, disruption of normal cellular functions, and potential damage to tissues .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play roles in pyridine metabolism and other related pathways. The compound can affect metabolic flux and alter the levels of specific metabolites. For example, it may inhibit enzymes involved in the breakdown of pyridine derivatives, leading to an accumulation of these compounds in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can affect its activity and function. For instance, this compound may be transported into the nucleus, where it can interact with nuclear proteins and influence gene expression .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be directed to the endoplasmic reticulum, where it can interact with proteins involved in protein folding and processing .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-amino-6-bromopicolinate can be synthesized through several methods. One common approach involves the bromination of methyl 3-amino-2-pyridinecarboxylate. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the desired position on the pyridine ring .
Another method involves the reaction of 3-amino-2-pyridinecarboxylic acid methyl ester with a brominating agent in the presence of a suitable catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistent quality and efficiency. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-6-bromopicolinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted picolinates, while oxidation and reduction can lead to different amino or hydroxyl derivatives .
Scientific Research Applications
Methyl 3-amino-6-bromopicolinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-amino-3-bromopicolinate
- Methyl 3-bromo-2-pyridinecarboxylate
- Methyl 5-amino-2-bromoisonicotinate
Uniqueness
Methyl 3-amino-6-bromopicolinate is unique due to the specific positioning of the amino and bromine groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds. Its specific substitution pattern makes it valuable for targeted synthesis and applications in various fields.
Properties
IUPAC Name |
methyl 3-amino-6-bromopyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-12-7(11)6-4(9)2-3-5(8)10-6/h2-3H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FETASVOVQOWEBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=N1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670385 | |
Record name | Methyl 3-amino-6-bromopyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866775-09-9 | |
Record name | 2-Pyridinecarboxylic acid, 3-amino-6-bromo-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866775-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-amino-6-bromopyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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